6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Organic Synthesis Process Chemistry Heterocyclic Chemistry

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 725234-40-2) is a heterocyclic building block combining the imidazo[1,2-a]pyridine scaffold—a recognized privileged structure in medicinal chemistry —with a carboxylic acid moiety in hydrobromide salt form. The hydrobromide counterion is deliberately chosen to enhance solubility, stability, and handling characteristics relative to the free acid.

Molecular Formula C8H6Br2N2O2
Molecular Weight 321.956
CAS No. 725234-40-2
Cat. No. B2654316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
CAS725234-40-2
Molecular FormulaC8H6Br2N2O2
Molecular Weight321.956
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)C(=O)O.Br
InChIInChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
InChIKeyOQZYGPDIBLRGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrobromide (CAS 725234-40-2): Core Scaffold Profile for Drug Discovery & Chemical Synthesis


6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 725234-40-2) is a heterocyclic building block combining the imidazo[1,2-a]pyridine scaffold—a recognized privileged structure in medicinal chemistry [1]—with a carboxylic acid moiety in hydrobromide salt form. The hydrobromide counterion is deliberately chosen to enhance solubility, stability, and handling characteristics relative to the free acid [2]. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-tubercular agents, and complex heterocyclic architectures via palladium-catalyzed cross-coupling reactions.

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrobromide: Why Simple Analog Substitution Is Not Advisable


The specific combination of the 6-bromo substituent and the hydrobromide salt counterion determines the compound's reactivity, solubility, and biological target engagement in ways that cannot be replicated by simple in-class analogs. The bromine at position 6 is essential for Pd-catalyzed Suzuki–Miyaura borylation, which is not feasible with chloro or fluoro analogs under comparable conditions . Moreover, the hydrobromide salt form provides a defined stoichiometry, enhanced aqueous solubility, and improved handling stability relative to the free carboxylic acid or hydrochloride salt [1]. Substituting the 6-bromo group with hydrogen, methyl, or other halogens directly compromises the compound's utility in cross-coupling-based diversification strategies and alters its binding profile in kinase inhibition assays, as evidenced by the structure–activity relationships of the PIK-75 series.

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrobromide: Quantitative Differentiation Evidence for Informed Procurement


Synthetic Efficiency: 85% Yield Achieved for Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Intermediate

The synthesis of the ethyl ester precursor to 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid proceeds with high efficiency using a scalable sonication-assisted cyclocondensation between 2-amino-5-bromopyridine and ethyl bromopyruvate [1]. The reported isolated yield is 85% for the ethyl ester intermediate, demonstrating reliable synthetic accessibility at multi-gram scale.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Enabling Cross-Coupling: 6-Bromo Substituent Is Essential for Regioselective Suzuki–Miyaura Borylation

The 6-bromo substituent of the imidazo[1,2-a]pyridine-2-carboxylate scaffold enables regioselective Pd-catalyzed Suzuki–Miyaura borylation, which is not achievable with non-halogenated or 6-chloro/6-fluoro analogs that lack the requisite leaving group for oxidative addition to Pd(0) . This borylation reaction produces [6,6'-biimidazo[1,2-a]pyridine]-2,2'-dicarboxamide derivatives that exhibit anti-tubercular activity against H37Rv and cytotoxic potency in NCI-60 cancer screening panels.

Medicinal Chemistry Cross-Coupling Diversification

PI3Kα Inhibition: PIK-75 Derived from 6-Bromoimidazo[1,2-a]pyridine Exhibits Sub-Nanomolar Potency and >100-Fold Isoform Selectivity

PIK-75, a prototypical p110α-selective PI3K inhibitor, incorporates the 6-bromoimidazo[1,2-a]pyridine pharmacophore . PIK-75 demonstrates an IC50 of 0.3 nM against p110α, with 133-fold selectivity over p110γ (IC50 = 40 nM), 333-fold over PI3K C2β (IC50 = 100 nM), and 2,833-fold over p110β (IC50 = 850 nM). The 6-bromo substitution is critical for ATP-competitive binding at the p110α active site, as demonstrated by kinetic analysis showing competitive inhibition with respect to phosphatidylinositol substrate [1].

Kinase Inhibition Cancer Biology PI3K Signaling

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrobromide: Prioritized Application Scenarios Based on Evidence


Diversification via Pd-Catalyzed Suzuki–Miyaura Borylation for Anti-Tubercular and Anticancer Libraries

The 6-bromo substituent uniquely enables regioselective Pd-catalyzed borylation, providing direct access to [6,6'-biimidazo[1,2-a]pyridine]-2,2'-dicarboxamide derivatives with demonstrated activity against Mycobacterium tuberculosis H37Rv and multiple NCI-60 cancer cell lines . This chemistry cannot be performed with 6-chloro or 6-fluoro analogs, making the brominated hydrobromide salt the mandatory starting material for this diversification strategy.

Synthesis of PI3Kα-Selective Inhibitors for Oncology Drug Discovery

As the core scaffold of the clinical-stage-like tool compound PIK-75, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is the key intermediate for generating potent, isoform-selective PI3Kα inhibitors . The exceptional selectivity window (>100-fold over other Class I PI3K isoforms) is directly attributable to the 6-bromo pharmacophore, making this building block essential for kinase-focused medicinal chemistry programs.

Procurement for High-Throughput Chemical Biology Probe Synthesis

The hydrobromide salt form ensures defined stoichiometry, enhanced solubility, and consistent purity (≥95%), which are critical for automated parallel synthesis and high-throughput screening workflows . The high synthetic yield (85%) of the ester intermediate guarantees scalable, cost-effective supply for large screening campaigns.

Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.